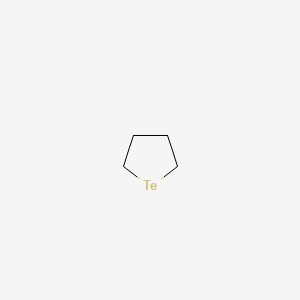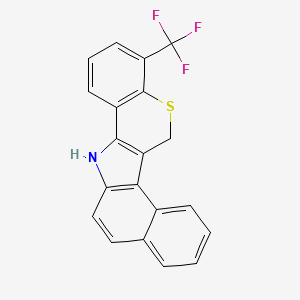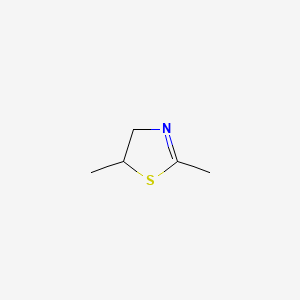![molecular formula C24H19NO B14159613 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-78-7](/img/structure/B14159613.png)
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound with the molecular formula C24H19NO. . This compound is characterized by a naphthalene ring fused with an oxazine ring, and it has two phenyl groups attached to the oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be synthesized through a multicomponent reaction involving β-naphthol, aromatic aldehydes, and aliphatic amines. One common method involves using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient method is the Mannich reaction, which involves the condensation of β-naphthol, formaldehyde, and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted naphthoxazines .
Scientific Research Applications
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It has shown potential as a non-steroidal anti-inflammatory agent.
Biology: The compound exhibits anti-mutagenic activity in bacterial strains such as S. typhimurium and E.
Industry: It is used in the synthesis of various derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain . Molecular docking studies have shown that the compound binds effectively to the active site of the COX-2 enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1,3-diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Uniqueness
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to inhibit COX-2 with high binding affinity distinguishes it from other similar compounds .
Properties
CAS No. |
24609-78-7 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1,3-diphenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H19NO/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)26-24(25-23)19-12-5-2-6-13-19/h1-16,23-25H |
InChI Key |
NBNWBPSBPMRDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)


![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)




![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)


![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
